6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate
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Overview
Description
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chloro group, an ethylsulfonyl group, a methoxy group, and a trifluoromethanesulfonate group attached to a biphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, sulfonation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups on the biphenyl structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated levels and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
- N-(2,6-dichloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H14ClF3O6S2 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
[4-chloro-3-(4-ethylsulfonyl-2-methoxyphenyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14ClF3O6S2/c1-3-27(21,22)11-5-6-12(15(9-11)25-2)13-8-10(4-7-14(13)17)26-28(23,24)16(18,19)20/h4-9H,3H2,1-2H3 |
InChI Key |
IMCUCXBIQRWKSE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
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